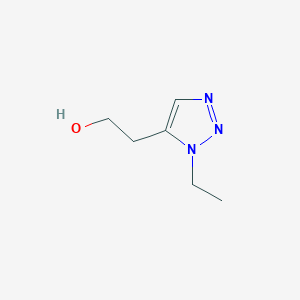
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a convenient and efficient method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. The triazole ring’s nitrogen atoms can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, making it a versatile molecule in medicinal chemistry .
類似化合物との比較
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be compared with other triazole derivatives, such as:
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the triazole ring substitution, which can affect its chemical reactivity and biological activity.
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: The presence of a methyl group instead of an ethyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can participate in various chemical and biological interactions .
生物活性
2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, with the CAS number 1699542-06-7, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. This article will explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C6H11N3O, with a molecular weight of 141.17 g/mol. The compound features a triazole ring which is pivotal in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1699542-06-7 |
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
Antimicrobial Activity
Triazole derivatives are often noted for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis or interfering with essential metabolic pathways .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives containing the triazole structure have been shown to exhibit IC50 values in the micromolar range against various cancer types, indicating their potential as therapeutic agents .
Case Study Example:
In a study focusing on triazole derivatives, compounds were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that specific triazole derivatives had IC50 values ranging from 7.2 µM to 31.3 µM, showcasing their effectiveness in inhibiting cancer cell proliferation .
The biological activity of triazoles is largely attributed to their ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This allows them to effectively bind to enzymes and receptors involved in critical biological pathways, leading to their antimicrobial and anticancer effects .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that involve cyclization reactions of appropriate precursors under controlled conditions. One notable method involves the reaction of ethyl hydrazine with an appropriate aldehyde or ketone in the presence of a suitable catalyst to form the triazole ring .
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(3-ethyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-2-9-6(3-4-10)5-7-8-9/h5,10H,2-4H2,1H3 |
InChIキー |
RJUFQGGTKSIYLH-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CN=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















